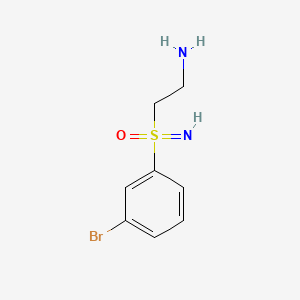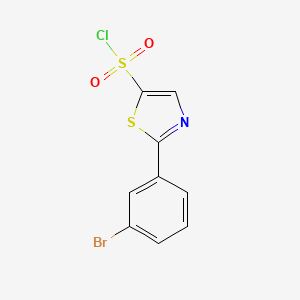
tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate with hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is often purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed.
Purification: Industrial purification methods include distillation, crystallization, and various chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as N-oxides.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Halogenated azetidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Biological Pathways: Investigated for its role in modulating biological pathways.
Medicine:
Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Therapeutic Agents: Researched for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate
- tert-butyl 3-(propan-2-yl)aminoazetidine-1-carboxylate
- tert-butyl 3-amino-3-(prop-2-en-1-yl)azetidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the azetidine ring.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents.
- Applications: Each compound may have unique applications depending on its specific chemical properties.
Propriétés
IUPAC Name |
tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-6-8(7-13)11(4,5)12;/h8H,6-7,12H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJQKZTPDLMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)
![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)
![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)
![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6611257.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)


![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)





